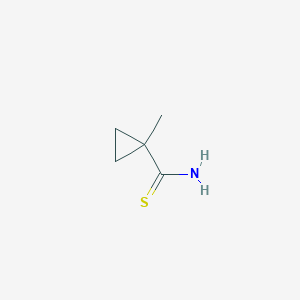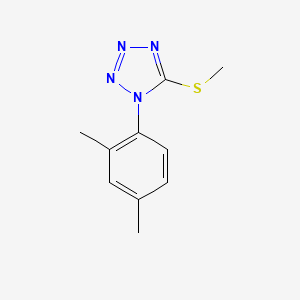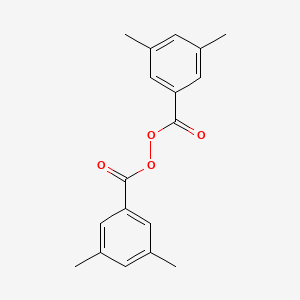
Bis(3,5-dimethylbenzoyl) peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3,5-dimethylbenzoyl) peroxide is an organic peroxide compound characterized by the presence of two benzoyl groups attached to a peroxide linkage. This compound is known for its strong oxidizing properties and is commonly used as a radical initiator in polymerization reactions. It is also utilized in various industrial applications due to its ability to decompose and generate free radicals under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5-dimethylbenzoyl) peroxide typically involves the reaction of 3,5-dimethylbenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired peroxide compound. The general reaction can be represented as follows:
[ 2 \text{C}_9\text{H}_9\text{COCl} + \text{H}_2\text{O}_2 + 2 \text{NaOH} \rightarrow (\text{C}_9\text{H}_9\text{CO})_2\text{O}_2 + 2 \text{NaCl} + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then purified through recrystallization or other suitable methods to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3,5-dimethylbenzoyl) peroxide undergoes various types of chemical reactions, including:
Oxidation: As an oxidizing agent, it can facilitate the oxidation of various organic substrates.
Reduction: It can be reduced to its corresponding alcohols under specific conditions.
Substitution: It can participate in substitution reactions where the peroxide linkage is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides. Conditions typically involve the presence of a catalyst and controlled temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Reagents like halogens or nucleophiles can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols.
Applications De Recherche Scientifique
Bis(3,5-dimethylbenzoyl) peroxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the synthesis of various polymers and copolymers.
Biology: It is employed in the study of oxidative stress and its effects on biological systems.
Medicine: Research into its potential use as an antimicrobial agent and its role in drug delivery systems is ongoing.
Industry: It is used in the production of plastics, resins, and other materials where controlled radical polymerization is required.
Mécanisme D'action
The mechanism of action of Bis(3,5-dimethylbenzoyl) peroxide involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can then initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl peroxide: Similar in structure but lacks the dimethyl groups, making it less stable and more prone to decomposition.
Dicumyl peroxide: Another organic peroxide with different substituents, used primarily in the rubber industry.
Di-tert-butyl peroxide: Known for its high thermal stability and used in high-temperature polymerization processes.
Uniqueness
Bis(3,5-dimethylbenzoyl) peroxide is unique due to the presence of the 3,5-dimethyl groups, which enhance its stability and make it suitable for specific applications where other peroxides may not be effective. Its ability to generate free radicals under controlled conditions makes it a valuable compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C18H18O4 |
|---|---|
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
(3,5-dimethylbenzoyl) 3,5-dimethylbenzenecarboperoxoate |
InChI |
InChI=1S/C18H18O4/c1-11-5-12(2)8-15(7-11)17(19)21-22-18(20)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 |
Clé InChI |
MBXQENVQSSWFBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)OOC(=O)C2=CC(=CC(=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


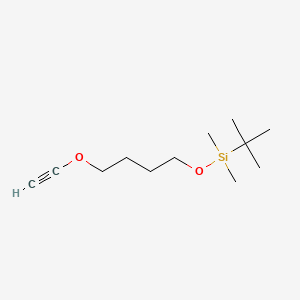
![4-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15330740.png)


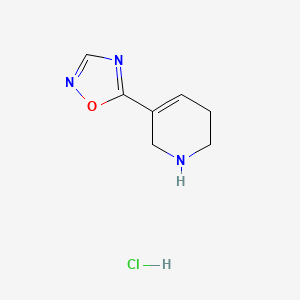
![3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine](/img/structure/B15330766.png)
![2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15330770.png)
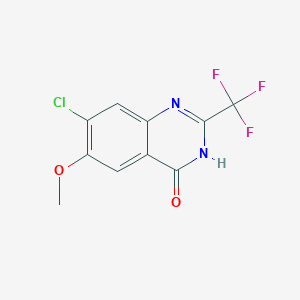
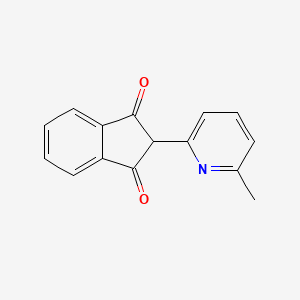
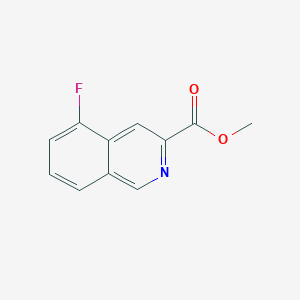
![2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15330782.png)
